GlyH-101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GlyH-101 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It is also known for its reversible inhibition of the volume-sensitive outwardly rectifying chloride channel (VSORC). This compound has shown significant antiproliferative activity and is widely used in scientific research for its ability to inhibit CFTR-like currents and VSORC currents .
Mechanism of Action
Target of Action
GlyH-101, also known as CFTR Inhibitor II, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a chloride anion channel involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine . It plays a crucial role in transepithelial ion and fluid transport .
Mode of Action
This compound is a potent and reversible inhibitor of CFTR . It enters the CFTR pore from the extracellular side, changing the CFTR current-voltage relationship from linear to inwardly rectifying . This interaction with its target leads to the inhibition of CFTR chloride channel conductance .
Biochemical Pathways
The inhibition of CFTR by this compound affects various biochemical pathways. CFTR-mediated chloride and bicarbonate secretion play an important role in the respiratory and gastrointestinal systems . Therefore, the inhibition of CFTR can impact these systems significantly. Moreover, this compound has been shown to inhibit other types of Cl− channels and even affect mitochondrial function .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , suggesting that it can be absorbed and distributed in the body
Result of Action
This compound has been shown to have antiproliferative activity . It can suppress cell proliferation, block invasion and metastasis, and cause several cancer cell types to undergo apoptosis . In addition, it has been shown to induce a rapid increase in reactive oxygen species (ROS) levels and depolarize mitochondria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inhibitory potency of this compound is voltage-dependent, with a stronger inward rectification This suggests that the electrical environment of the cell can influence the action of this compound
Biochemical Analysis
Biochemical Properties
GlyH-101 interacts with the CFTR protein, a chloride anion channel . It selectively and reversibly blocks the CFTR channel . The CFTR protein is involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine .
Cellular Effects
This compound has been shown to have antiproliferative activity, inhibiting CFTR-like current and VSORC current . It has been found to suppress cell proliferation, block invasion and metastasis, and cause several cancer cell types to undergo apoptosis . In human colon HT-29 cancer cells, treatment with this compound resulted in cell necrosis and apoptosis, up-regulated ROS levels, activated the mitochondrial apoptosis pathway, and prompted arrest of the cell cycle in S phase .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the CFTR channel . It enters the CFTR pore from the extracellular side . This inhibition of the CFTR channel results in the suppression of cell proliferation, blockage of invasion and metastasis, and induction of apoptosis in several cancer cell types .
Metabolic Pathways
This compound is involved in the CFTR-mediated chloride and bicarbonate secretion pathways
Transport and Distribution
This compound is a cell-permeable compound , suggesting that it can be transported across cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is typically synthesized in research laboratories and supplied by chemical vendors for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions
GlyH-101 primarily undergoes inhibition reactions where it blocks the CFTR and VSORC channels. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The common reagent used with this compound is dimethyl sulfoxide (DMSO), which is used to dissolve the compound for experimental applications. The compound is stable when stored at -20°C and should be protected from light to maintain its efficacy .
Major Products Formed
The major product formed from the reaction of this compound with its target channels is the inhibited state of the CFTR and VSORC channels. This inhibition leads to a reduction in chloride ion transport across cell membranes .
Scientific Research Applications
GlyH-101 is extensively used in scientific research, particularly in the study of cystic fibrosis and other diseases involving chloride ion transport. Its applications include:
Comparison with Similar Compounds
GlyH-101 is often compared with other CFTR inhibitors such as CFTRinh-172 and glibenclamide. While all these compounds inhibit CFTR, this compound is unique in its reversible inhibition and its ability to also inhibit the VSORC conductance. This dual inhibition makes this compound a valuable tool in research .
Similar Compounds
CFTRinh-172: Another potent CFTR inhibitor, but it does not inhibit VSORC conductance.
Glibenclamide: A sulfonylurea compound that inhibits CFTR but has different efficacy and specificity compared to this compound.
This compound’s unique properties and broad applicability in research make it a significant compound in the study of chloride ion transport and related diseases.
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBDLOATEPYBSI-NUGSKGIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
ANone: GlyH-101 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, ]
ANone: this compound acts as an open-channel blocker, binding within the pore bottleneck of CFTR near the extracellular side. [, , ] This binding effectively occludes the channel, preventing chloride ion flow. [, ]
ANone: Yes, this compound exhibits voltage-dependent CFTR block with strong inward rectification. Its apparent inhibitory constant (Ki) increases from 1.4 μM at +60 mV to 5.6 μM at -60 mV. []
ANone: Inhibition of CFTR by this compound impacts various cellular processes, including:
- Reduction of fluid secretion in various epithelial tissues, such as airways, intestines, and sweat glands [, , ]
- Modulation of sphingolipid levels in airway smooth muscle and epithelial cells, potentially impacting airway hyperreactivity [, ]
- Alteration of cell membrane potential and intracellular chloride concentration, influencing cellular processes like quiescence [, ]
ANone: The molecular formula of this compound is C18H12Br2N4O3, and its molecular weight is 492.14 g/mol.
ANone: While the provided research papers do not include detailed spectroscopic data, they mention that this compound exists predominantly as a monovalent anion at physiological pH (6.5–8.0) and exhibits a water solubility of approximately 1 mM. [] Further spectroscopic analysis, such as NMR and mass spectrometry, can be performed to obtain detailed structural information.
ANone: The provided research papers primarily focus on the biological activity and effects of this compound and lack detailed information on its chemical stability. Further investigation is needed to evaluate its stability under different pH, temperature, and storage conditions.
ANone: this compound primarily acts as a reversible inhibitor of the CFTR chloride channel and does not exhibit inherent catalytic properties based on the provided research. []
ANone: Yes, molecular modeling studies have been conducted to understand the binding of this compound within the CFTR pore. [] These studies utilized homology models of CFTR based on the bacterial transporter Sav1866 and employed induced-fit docking techniques to predict the binding site and interactions of this compound.
ANone: The computational models accurately predicted a narrow region within the CFTR pore as the likely binding site for this compound. [] Furthermore, the models predicted that mutations of specific residues (e.g., Phe342 to alanine) within this region would significantly affect the binding affinity of this compound, which was subsequently confirmed by experimental mutagenesis studies. []
ANone: While detailed SAR studies are not explicitly described in the provided research, it is mentioned that N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents are crucial for the inhibitory potency of this compound. [] Further modifications to the glycine hydrazide scaffold could be explored to optimize its potency, selectivity, and pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.